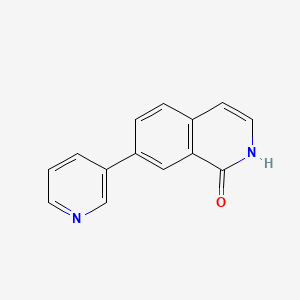

1(2H)-Isoquinolinone, 7-(3-pyridinyl)-

Description

Academic Significance of Isoquinolinone Scaffolds in Medicinal Chemistry and Chemical Biology

The isoquinoline (B145761) and isoquinolinone frameworks are integral to modern medicinal chemistry and drug development. nih.gov These scaffolds are found in a plethora of natural products and synthetic compounds exhibiting a wide array of pharmacological activities. Their structural diversity and therapeutic importance have made them a challenging and rewarding target for organic synthesis. nih.gov

Derivatives of the isoquinolinone scaffold have been extensively investigated for their potential in treating a broad spectrum of diseases, including cancer, inflammatory conditions, and neurological disorders. acs.orgrsc.org The isoquinolinone core is a key component in numerous clinically relevant molecules, underscoring its importance in drug design and discovery. acs.orgrsc.org

The academic significance of this scaffold is further highlighted by its role as a pharmacophore in the development of enzyme inhibitors. A particularly notable application is in the design of inhibitors for Poly(ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA repair. nih.govthieme-connect.com The isoquinolinone structure has proven to be a highly effective template for developing potent and selective PARP inhibitors, which have emerged as a breakthrough class of anticancer agents. nih.gov

Historical Context and Evolution of Research on 7-(3-pyridinyl)-1(2H)-Isoquinolinone and Related Structures

The exploration of isoquinolinone derivatives has evolved significantly over the past few decades. Early research often focused on the isolation and characterization of naturally occurring isoquinolinone alkaloids. As synthetic methodologies advanced, chemists gained the ability to create vast libraries of novel isoquinolinone analogs with diverse substitution patterns.

The focus on specifically substituted isoquinolinones, such as those with aryl or heteroaryl groups at the C7 position, represents a more recent and targeted phase of research. This evolution was driven by the need to fine-tune the pharmacological properties of the isoquinolinone core, including potency, selectivity, and pharmacokinetic profiles. The synthesis of 7-substituted isoquinolinones has been a key strategy in the development of next-generation therapeutic agents.

While specific historical records for the initial synthesis and study of 1(2H)-Isoquinolinone, 7-(3-pyridinyl)- are not extensively documented in publicly available literature, its emergence can be contextualized within the broader effort to explore the chemical space around the isoquinolinone scaffold for applications such as PARP inhibition. The development of related 7-aryl-substituted isoquinolinones has been a critical step in optimizing the activity of these enzyme inhibitors.

Rationale and Driving Forces for Advanced Investigations into the Chemical Compound

The primary impetus for the advanced investigation of 1(2H)-Isoquinolinone, 7-(3-pyridinyl)- stems from its potential as a highly specific and potent modulator of biological targets. The rationale for its study can be broken down into several key drivers:

Targeted Therapy in Oncology: The structural similarity of the isoquinolinone core to the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) binding domain of PARP enzymes makes it an ideal starting point for the design of PARP inhibitors. The 7-(3-pyridinyl) substituent can engage in specific interactions within the enzyme's active site, potentially leading to enhanced inhibitory activity and selectivity. The quest for novel and more effective cancer therapies remains a powerful driving force for the synthesis and evaluation of compounds like this. nih.govthieme-connect.com

Structure-Activity Relationship (SAR) Studies: The systematic exploration of substitutions around the isoquinolinone scaffold is crucial for understanding the relationship between a molecule's structure and its biological activity. The 7-(3-pyridinyl) group provides a specific data point in these studies, helping to elucidate the electronic and steric requirements for optimal target engagement. nih.govnih.gov This knowledge is invaluable for the rational design of future drug candidates.

Exploration of Novel Biological Activities: While the focus has been heavily on PARP inhibition, the isoquinolinone scaffold is known to interact with a variety of other biological targets. Investigating novel derivatives like 1(2H)-Isoquinolinone, 7-(3-pyridinyl)- could lead to the discovery of unexpected biological activities and open up new therapeutic avenues.

Below is a data table summarizing key information about the compound:

| IUPAC Name | 7-(pyridin-3-yl)-1,2-dihydroisoquinolin-1-one |

| Molecular Formula | C₁₄H₁₀N₂O |

| CAS Number | 1417640-17-5 |

| Parent Scaffold | 1(2H)-Isoquinolinone |

| Key Substituent | 3-pyridinyl group at the C7 position |

| Primary Area of Research Interest | Medicinal Chemistry, particularly as an enzyme inhibitor (e.g., PARP) |

Structure

3D Structure

Properties

IUPAC Name |

7-pyridin-3-yl-2H-isoquinolin-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O/c17-14-13-8-11(12-2-1-6-15-9-12)4-3-10(13)5-7-16-14/h1-9H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICKRXIFCUKAOGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC3=C(C=C2)C=CNC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501282404 | |

| Record name | 1(2H)-Isoquinolinone, 7-(3-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501282404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1417640-17-5 | |

| Record name | 1(2H)-Isoquinolinone, 7-(3-pyridinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1417640-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1(2H)-Isoquinolinone, 7-(3-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501282404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1 2h Isoquinolinone, 7 3 Pyridinyl

Classical and Contemporary Approaches to Isoquinolinone Core Synthesis

The isoquinolinone scaffold is a privileged structure in numerous biologically active compounds. Its synthesis has been the subject of extensive research, leading to a variety of methodologies ranging from classical cyclization reactions to modern transition-metal-catalyzed processes.

Regioselective Annulation Reactions for the Isoquinolinone Framework

Transition-metal-catalyzed annulation reactions have become powerful tools for the regioselective synthesis of substituted isoquinolinones. These methods often involve the C–H activation of a benzamide (B126) derivative followed by cyclization with a coupling partner like an alkyne or allene.

Rhodium(III)-catalyzed annulation represents a prominent approach. In one such protocol, N-methoxybenzamides react with diazo compounds in a process involving tandem C–H activation, cyclization, and condensation to yield isoquinolone derivatives in good to excellent yields with high regioselectivity. wikipedia.org Another strategy employs a Rh(III)-catalyzed C–H activation/annulation with vinyl esters, which serve as an acetylene (B1199291) equivalent.

Palladium-catalyzed C–H functionalization/annulation offers another efficient route. For instance, N-sulfonyl amides can react with allylbenzenes through a sequence of C(sp²)-H allylation, aminopalladation, β-hydride elimination, and isomerization to construct the isoquinolinone core, using ambient air as the terminal oxidant. mdpi.com A similar palladium-catalyzed C–H activation/annulation has been described for N-methoxybenzamides with 2,3-allenoic acid esters, affording various substituted 3,4-dihydroisoquinolin-1(2H)-ones with high regioselectivity under relatively mild conditions. nih.gov

| Catalyst System | Starting Materials | Key Features |

| Rh(III) complexes (e.g., [Cp*RhCl₂]₂) | N-methoxybenzamides and diazo compounds | Mild conditions, excellent regioselectivity, C-H/N-H activation. wikipedia.orgnih.gov |

| Pd(II) complexes (e.g., Pd(CH₃CN)₂Cl₂) | N-methoxybenzamides and 2,3-allenoic acid esters | High regioselectivity, good yields, complementary to Rh-catalyzed methods. nih.gov |

| Pd(II) complexes | N-sulfonyl amides and allylbenzenes | Use of air as oxidant, broad substrate scope. mdpi.com |

Photochemical Means for Isoquinolinone Derivatives

Photochemical synthesis provides an alternative, often milder, pathway to isoquinolinone derivatives, utilizing light to generate reactive intermediates. An efficient strategy involves a photocatalytic decarboxylative radical addition/cyclization using inexpensive aromatic ketone photocatalysts. researchgate.netacs.org This method is notable for its wide functional group tolerance.

Another approach is the controlled radical cyclization cascade of o-alkynylated benzamides. nih.gov This metal-free photoredox-catalyzed reaction proceeds via an amidyl N-centered radical addition to the C-C triple bond under mild conditions, yielding substituted isoquinoline-1,3,4(2H)-triones. nih.gov Furthermore, visible light-mediated methods can achieve C-H hydroxyalkylation of isoquinolines, showcasing a departure from classical oxidative Minisci-type reactions by operating under reducing conditions. nih.gov This is enabled by the generation of acyl radicals from 4-acyl-1,4-dihydropyridines upon blue light absorption. nih.gov

| Method | Key Reagents/Catalysts | Substrates | Product Type |

| Photocatalytic Radical Cyclization | Aromatic ketone photocatalysts | N-hydroxyphthalimide esters, 2-arylbenzoimidazoles | Imidazo-isoquinolinone derivatives. researchgate.netacs.org |

| Amidyl Radical Cyclization Cascade | Metal-free photoredox catalysis | o-Alkynylated benzamides | Isoquinoline-1,3,4(2H)-triones. nih.gov |

| C-H Hydroxyalkylation | Visible light, 4-acyl-1,4-dihydropyridines | Quinolines and Isoquinolines | Hydroxyalkylated heteroarenes. nih.gov |

Oxidative Cyclization and Aromatization Processes

Oxidative cyclization methods construct the isoquinolinone ring by forming a key C-C or C-N bond with the aid of an oxidant. A notable metal-free approach is the intramolecular oxidative cyclization of ketoximes with alkenes, mediated by a hypervalent iodine reagent such as phenyliodine bis(trifluoroacetate) (PIFA). organic-chemistry.orgbeilstein-journals.org This reaction proceeds in a solvent like 2,2,2-trifluoroethanol (B45653) (TFE) to give polysubstituted isoquinoline (B145761) N-oxides in moderate to excellent yields. organic-chemistry.orgbeilstein-journals.org

Transition metals are also frequently employed to catalyze oxidative cross-coupling and cyclization. Rhodium catalysts, for example, can mediate the oxidative coupling of aryl aldimines with internal alkynes to afford 3,4-disubstituted isoquinolines with high regioselectivity. rsc.org Similarly, ruthenium-catalyzed oxidative annulation of isoquinolones with alkynes proceeds through an acetate-assisted C-H bond activation, followed by alkyne insertion and subsequent oxidative coupling to yield dibenzo[a,g]quinolizin-8-one derivatives. mdpi.com

| Catalyst/Oxidant | Reactants | Key Intermediate/Process |

| Phenyliodine bis(trifluoroacetate) (PIFA) | o-vinylaryl ketoximes | Electrophilic cyclization |

| Rhodium(III) complexes / Cu(OAc)₂ | Aryl aldimines and internal alkynes | C-H activation / Reductive elimination |

| Ruthenium(II) complexes / Copper oxidant | Isoquinolones and alkynes | Acetate-assisted C-H activation |

Dedicated Synthetic Routes for 1(2H)-Isoquinolinone, 7-(3-pyridinyl)-

While a specific, optimized synthesis for 1(2H)-Isoquinolinone, 7-(3-pyridinyl)- is not readily found, its synthesis can be logically approached by combining methods for core formation with strategies for introducing the C7-substituent.

Development and Optimization of One-Pot Synthetic Protocols

One-pot and multi-component reactions offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. An efficient one-pot synthesis of isoquinolines has been developed via a three-component reaction of aryl ketones, hydroxylamine, and alkynes, catalyzed by Rhodium(III). acs.org This protocol involves the in situ generation of an aryl ketone oxime, which then undergoes C-H activation and cyclization with the alkyne. acs.org To adapt this for the target molecule, one could envision using a starting aryl ketone that already bears the 3-pyridinyl moiety at the required position.

Another strategy involves a palladium-catalyzed cascade reaction. For instance, a one-pot synthesis of isoquinolin-1(2H)-ones has been developed from benzamides and α-bromo ketones via Pd-catalyzed C-H activation and intramolecular annulation. rsc.org A further approach describes a one-pot synthesis of 1-aryl-substituted 2H-isoquinolin-3-ones from 2-cyanomethylbenzoic acid and substituted benzenes using sulfated zirconia as a catalyst for a Friedel–Crafts acylation and subsequent intramolecular cyclization. conicet.gov.ar

These one-pot methodologies highlight a convergent approach where the complexity of the final molecule is built rapidly from simple, readily available precursors. Optimization would involve screening catalysts, solvents, and reaction conditions to favor the formation of the 7-(3-pyridinyl) isomer.

Strategies for the Introduction of the 3-Pyridinyl Moiety

The most direct and widely applicable method for installing the 3-pyridinyl group at the 7-position of a pre-formed isoquinolinone core is the Suzuki-Miyaura cross-coupling reaction. wikipedia.org This palladium-catalyzed reaction forms a carbon-carbon bond between an organohalide and an organoboron species. wikipedia.orglibretexts.org

The proposed synthesis would involve the reaction of 7-bromo-1(2H)-isoquinolinone with 3-pyridinylboronic acid . The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium(II) source like Pd(OAc)₂ with a suitable phosphine (B1218219) ligand (e.g., XPhos), and a base like K₂CO₃, K₃PO₄, or Cs₂CO₃ in a solvent system such as dioxane/water or DMF. nih.gov

Proposed Suzuki-Miyaura Coupling Reaction:

Aryl Halide: 7-bromo-1(2H)-isoquinolinone

Organoboron Reagent: 3-Pyridinylboronic acid

Catalyst: Pd(0) or Pd(II) complex + ligand

Base: Inorganic base (e.g., K₂CO₃)

Solvent: Dioxane/H₂O, Toluene, or DMF

This method is well-precedented for coupling nitrogen-containing heterocycles and tolerates a wide range of functional groups. nih.gov The synthesis of various aryl-substituted isoquinolines and related heterocycles confirms the feasibility of this approach. A review of isoquinolinone synthesis explicitly mentions the preparation of derivatives where the aryl group is a 4-pyridyl moiety, lending strong support to this proposed strategy. researchgate.net

An alternative contemporary method could be a direct C-H arylation, where the C-H bond at the 7-position of the isoquinolinone core is directly coupled with a 3-halopyridine, again using a palladium catalyst. beilstein-journals.org This approach avoids the pre-functionalization of the isoquinolinone ring but may present challenges regarding regioselectivity.

Palladium-Catalyzed Cross-Coupling Reactions for Aryl-Pyridyl Linkages

Palladium-catalyzed cross-coupling reactions are a cornerstone for the formation of C-C bonds between aryl and heteroaryl moieties. The Suzuki-Miyaura coupling is a particularly powerful and versatile method for introducing the 3-pyridinyl group at the 7-position of the 1(2H)-isoquinolinone scaffold. This transformation typically involves the reaction of a 7-halo-1(2H)-isoquinolinone, such as 7-bromo-1(2H)-isoquinolinone, with a suitable pyridine-containing organoboron reagent.

The general approach involves the coupling of 7-bromo-3,4-dihydroisoquinolin-1(2H)-one with an appropriate boronic acid or ester in the presence of a palladium catalyst and a base. nih.gov While direct examples for the fully unsaturated isoquinolinone are less common in literature, the principles are directly transferable. The key to a successful Suzuki-Miyaura coupling lies in the judicious choice of catalyst, ligand, and reaction conditions to achieve high yields and purity.

A typical reaction protocol would involve Pd(PPh₃)₄ or PdCl₂(dppf) as the catalyst, an inorganic base such as K₂CO₃ or Cs₂CO₃, and a solvent system like dioxane/water or DMF. The reaction of 7-bromo-1(2H)-isoquinolinone with 3-pyridinylboronic acid under these conditions would directly yield 1(2H)-Isoquinolinone, 7-(3-pyridinyl)-.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Entry | Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 7-Bromo-1(2H)-isoquinolinone | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | High |

| 2 | 7-Bromo-1(2H)-isoquinolinone | 3-Pyridinylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O | Good to High |

This methodology's robustness allows for the synthesis of a wide array of 7-aryl and 7-heteroaryl isoquinolinones, making it a preferred method for creating libraries of such compounds for further investigation. organic-chemistry.org

Advanced Catalytic Systems for Isoquinolinone Functionalization

Beyond palladium catalysis, several other transition metals have been employed to construct or functionalize the isoquinolinone core, offering alternative synthetic pathways with unique advantages in terms of substrate scope and regioselectivity.

Rhodium(III)-Catalyzed C-H Activation and Annulation

Rhodium(III)-catalyzed C-H activation and annulation has emerged as a powerful, atom-economical method for the synthesis of isoquinolones from simple benzamides and alkynes. nih.gov This approach forges the isoquinolinone ring system in a single step, with the substitution pattern on the final product being dictated by the substituents on the starting materials.

To synthesize a 7-substituted isoquinolinone, one would start with a meta-substituted benzamide. For instance, a 3-halobenzamide can react with an alkyne in the presence of a Rh(III) catalyst, such as [Cp*RhCl₂]₂, and an oxidant, typically Cu(OAc)₂. The reaction proceeds via an initial C-H activation at the ortho-position to the amide directing group, followed by alkyne insertion and reductive elimination to form the heterocyclic ring. organic-chemistry.org

The reaction is highly regioselective with unsymmetrical alkynes. nih.gov This method allows for the incorporation of a wide variety of functional groups on both the benzamide and alkyne components, making it a versatile tool for the synthesis of complex isoquinolinones. nih.gov

Table 2: Rhodium(III)-Catalyzed Synthesis of Isoquinolinones | Benzamide | Alkyne | Catalyst | Oxidant | Solvent | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 3-Methylbenzamide | Diphenylacetylene | [Cp*RhCl₂]₂ | Cu(OAc)₂ | DCE | 85 | | 3-Bromobenzamide | 1-Phenyl-1-propyne | Cp*Rh(MeCN)₃₂ | AgSbF₆ | DCE | 78 |

Nickel-Catalyzed Annulation and Cyclocondensation Reactions

Nickel catalysis provides a cost-effective alternative to palladium and rhodium for the synthesis of isoquinolinones. Nickel-catalyzed annulation of 2-halobenzamides with alkynes is an efficient method for constructing the isoquinolinone skeleton. nih.gov This reaction typically employs a nickel catalyst, such as Ni(dppe)Br₂, in the presence of a reducing agent like zinc powder.

This protocol is particularly useful for synthesizing highly substituted isoquinolinones and has been successfully applied to the total synthesis of natural products. nih.gov The reaction tolerates a range of functional groups on both the benzamide and the alkyne, and in the case of unsymmetrical alkynes, often proceeds with good regioselectivity. To obtain the 7-(3-pyridinyl) substitution pattern, one would ideally start with a 2-halo-5-(3-pyridinyl)benzamide.

Table 3: Nickel-Catalyzed Annulation for Isoquinolinone Synthesis | 2-Halobenzamide | Alkyne | Catalyst System | Solvent | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | 2-Iodobenzamide | Diphenylacetylene | NiBr₂ / dppe / Zn | Acetonitrile (B52724) | 92 | | 2-Bromo-5-methylbenzamide | 1-Phenyl-1-propyne | Ni(cod)₂ / PCy₃ | Toluene | 81 |

Copper-Catalyzed Transformations

Copper catalysts are well-known for their utility in C-N and C-O bond-forming reactions, but they also play a significant role in the synthesis of isoquinoline derivatives. researchgate.net Copper-catalyzed tandem reactions can construct densely functionalized isoquinolines from simple starting materials. For instance, a copper(I)-catalyzed three-component reaction of 2-bromoaryl ketones, terminal alkynes, and acetonitrile can produce highly substituted isoquinolines. researchgate.net

While direct application to the synthesis of 1(2H)-isoquinolinones is a variation, copper-catalyzed Ullmann-type couplings are highly relevant for the synthesis of the target molecule. For example, the coupling of 7-amino-1(2H)-isoquinolinone with 3-halopyridine in the presence of a copper catalyst, a ligand such as L-proline, and a base would be a viable strategy to form the desired aryl-pyridyl linkage. nih.govnih.gov

Derivatization Strategies for Structural Diversification

Once the 1(2H)-Isoquinolinone, 7-(3-pyridinyl)- core is synthesized, further structural diversity can be achieved through derivatization of the isoquinolinone nitrogen.

N-Substitution and Heteroatom Derivatization

The nitrogen atom of the isoquinolinone ring can be readily functionalized through N-alkylation or N-arylation reactions. Standard N-alkylation conditions, such as the use of an alkyl halide in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or THF, are generally effective. beilstein-journals.org

The Mitsunobu reaction offers a milder alternative for N-alkylation, particularly for introducing more complex alkyl groups. rsc.org This reaction involves an alcohol, triphenylphosphine (B44618) (PPh₃), and a dialkyl azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). One of the key features of the Mitsunobu reaction is its ability to sometimes favor O-alkylation, leading to 1-alkoxyisoquinolines, depending on the substrate and reaction conditions. However, for many isoquinolinone systems, N-alkylation is the predominant pathway, providing a reliable method for derivatization. rsc.org

Table 4: N-Alkylation of Substituted Isoquinolinones

| Isoquinolinone | Alkylating Agent | Base/Reagent | Solvent | Product |

|---|---|---|---|---|

| 7-Methoxy-1(2H)-isoquinolinone | Benzyl bromide | K₂CO₃ | DMF | 2-Benzyl-7-methoxy-1(2H)-isoquinolinone |

| 1(2H)-Isoquinolinone | 4-Nitrobenzyl alcohol | PPh₃, DIAD | THF | 2-(4-Nitrobenzyl)-1(2H)-isoquinolinone |

These derivatization strategies are crucial for modulating the physicochemical and biological properties of the core molecule, enabling the exploration of structure-activity relationships.

Functional Group Interconversions on the Isoquinolinone Ring

Functional group interconversions (FGIs) are crucial for the structural diversification of the 1(2H)-isoquinolinone core, enabling the exploration of structure-activity relationships. While specific literature on FGIs for 1(2H)-Isoquinolinone, 7-(3-pyridinyl)- is not extensively detailed in publicly available research, general methodologies applicable to the isoquinolinone scaffold can be inferred. These transformations often target the lactam functionality and the aromatic rings.

The lactam moiety within the isoquinolinone ring system presents opportunities for various chemical transformations. For instance, the N-H bond can undergo alkylation, arylation, or acylation to introduce diverse substituents at the 2-position. The carbonyl group of the lactam can be subjected to reduction or thionation. Reduction of the lactam to the corresponding diamine can be achieved using strong reducing agents like lithium aluminum hydride. Thionation, typically using Lawesson's reagent, would convert the lactam carbonyl to a thiocarbonyl, yielding the corresponding thoisoquinolinone.

Modifications on the carbocyclic and heterocyclic aromatic rings, while not directly on the isoquinolinone core, are also pertinent. For the 7-(3-pyridinyl) substituent, electrophilic aromatic substitution on the pyridine (B92270) ring is generally challenging due to the ring's electron-deficient nature. However, nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions could be employed to introduce further functionality, provided suitable activating groups or reaction conditions are used.

Table 1: Potential Functional Group Interconversions on the 1(2H)-Isoquinolinone Scaffold

| Reaction Type | Reagents and Conditions | Potential Product |

| N-Alkylation | Alkyl halide, Base (e.g., NaH, K2CO3) | 2-Alkyl-7-(3-pyridinyl)-1(2H)-isoquinolinone |

| N-Arylation | Aryl halide, Palladium or Copper catalyst, Base | 2-Aryl-7-(3-pyridinyl)-1(2H)-isoquinolinone |

| Lactam Reduction | LiAlH4, THF | 7-(3-pyridinyl)-1,2,3,4-tetrahydroisoquinoline |

| Thionation | Lawesson's Reagent, Toluene, Reflux | 7-(3-pyridinyl)-1(2H)-isothioquinolinone |

Synthesis of Spatially Resolved Analogs

The synthesis of enantiomerically pure or enriched analogs of 1(2H)-Isoquinolinone, 7-(3-pyridinyl)- is critical for understanding its stereospecific interactions with biological targets. Methodologies for achieving spatial resolution can be broadly categorized into chiral resolution of racemates and asymmetric synthesis.

Chiral Resolution:

Chiral resolution involves the separation of a racemic mixture into its constituent enantiomers. This can be achieved through several techniques:

Diastereomeric Salt Formation: If the molecule possesses an acidic or basic handle, reaction with a chiral resolving agent can form diastereomeric salts. These salts often have different solubilities, allowing for their separation by fractional crystallization. For 1(2H)-Isoquinolinone, 7-(3-pyridinyl)-, the basic nitrogen of the pyridine ring could be utilized for salt formation with a chiral acid like tartaric acid or mandelic acid.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful method for separating enantiomers. The choice of CSP and mobile phase is crucial for achieving good separation.

Asymmetric Synthesis:

Asymmetric synthesis aims to create a specific enantiomer directly. For isoquinolinone scaffolds, several strategies have been developed:

Chiral Pool Synthesis: Starting from an enantiomerically pure precursor that contains a portion of the target molecule's scaffold.

Asymmetric Catalysis: The use of chiral catalysts to induce stereoselectivity in a key bond-forming reaction. For instance, asymmetric hydrogenation of a suitable prochiral precursor could establish a stereocenter that is then carried through to the final product. While direct asymmetric synthesis of 1(2H)-Isoquinolinone, 7-(3-pyridinyl)- has not been explicitly reported, general methods for asymmetric synthesis of related isoquinoline derivatives are well-established. These include transition-metal-catalyzed asymmetric reductions of imines or enamines which are precursors to chiral tetrahydroisoquinolines. mdpi.com

Table 2: Methodologies for Synthesis of Spatially Resolved Analogs

| Method | Description | Key Considerations |

| Chiral Resolution | ||

| Diastereomeric Salt Formation | Racemic base is reacted with a chiral acid to form diastereomeric salts which are separated by crystallization. | Presence of a basic center (e.g., pyridine nitrogen). Solubility differences between diastereomers. |

| Chiral HPLC | Separation of enantiomers on a column with a chiral stationary phase. | Selection of appropriate chiral stationary phase and mobile phase. |

| Asymmetric Synthesis | ||

| Chiral Auxiliary-Mediated Synthesis | A chiral auxiliary is temporarily incorporated to direct the stereochemical outcome of a reaction. | Efficient attachment and removal of the auxiliary. |

| Asymmetric Catalysis | A chiral catalyst is used to favor the formation of one enantiomer over the other. | Catalyst efficiency (turnover number, enantioselectivity). Availability of suitable prochiral precursors. |

Due to the lack of specific literature on 1(2H)-Isoquinolinone, 7-(3-pyridinyl)-, the detailed research findings and specific reaction conditions for these transformations remain an area for further investigation. The methodologies presented here are based on established chemical principles and successful applications in the synthesis of related isoquinoline and isoquinolinone derivatives.

Advanced Spectroscopic and Structural Elucidation Studies of 1 2h Isoquinolinone, 7 3 Pyridinyl Analogs

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. emerypharma.com For analogs of 1(2H)-Isoquinolinone, 7-(3-pyridinyl)-, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the proton and carbon framework. emerypharma.com

The ¹H NMR spectrum provides detailed information about the chemical environment, connectivity, and number of protons in a molecule. In the isoquinolinone core, the protons on the benzene (B151609) ring and the pyridinyl moiety, as well as the N-H proton of the lactam, exhibit characteristic chemical shifts.

For a representative analog like a 7-aryl-1(2H)-isoquinolinone, aromatic protons typically resonate in the downfield region (δ 7.0–9.0 ppm) due to the deshielding effects of the ring currents. The N-H proton of the isoquinolinone ring is expected to appear as a broad singlet, often further downfield (δ > 11.0 ppm), due to hydrogen bonding and the amide character. The protons of the 3-pyridinyl substituent would also appear in the aromatic region, with distinct chemical shifts influenced by the nitrogen atom's position. For instance, the proton at the C2 position of the pyridine (B92270) ring is typically the most deshielded.

Table 1: Representative ¹H NMR Data for Substituted Isoquinolinone Analogs

| Analog Compound | Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |

|---|---|---|---|---|

| 7-Bromo-3,4-dihydro-1(2H)-isoquinolinone uq.edu.au | H-5 | ~7.7 | d | ~8.0 |

| H-6, H-8 | ~7.4 | m | - | |

| N-H | ~8.2 | br s | - | |

| 3-(m-Tolyl)quinolin-2(1H)-one rsc.org | N-H | 11.94 | s | - |

| H-4 | 8.07 | s | - | |

| Aromatic H | 7.17-7.73 | m | - |

Note: Data is compiled from analogs as specific data for 1(2H)-Isoquinolinone, 7-(3-pyridinyl)- is not available. Chemical shifts are dependent on solvent and specific substitution patterns.

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments. The carbonyl carbon (C-1) of the isoquinolinone ring is a key diagnostic signal, appearing significantly downfield (typically δ 160-165 ppm) due to the influence of the adjacent oxygen and nitrogen atoms. rsc.org Aromatic and heteroaromatic carbons resonate in the δ 110-150 ppm range. Quaternary carbons, such as C-4a, C-8a, and the carbon at the point of substitution (C-7), can be distinguished from protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Table 2: Expected ¹³C NMR Chemical Shift Ranges for the 1(2H)-Isoquinolinone, 7-(3-pyridinyl)- Skeleton

| Carbon Atom | Expected Chemical Shift Range (δ ppm) |

|---|---|

| C=O (C-1) | 160 - 165 |

| Pyridinyl Carbons | 145 - 155 (C2', C6'), 120 - 140 (C3', C4', C5') |

| Isoquinolinone Aromatic Carbons | 115 - 140 |

| C-3, C-4 | 105 - 130 |

Note: These are estimated ranges based on general principles and data from similar heterocyclic systems. rsc.orgrsc.org

2D NMR experiments are crucial for assembling the complete molecular structure by establishing through-bond correlations between nuclei. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. emerypharma.com For 1(2H)-Isoquinolinone, 7-(3-pyridinyl)-, COSY would confirm the connectivity of adjacent protons on the isoquinolinone and pyridinyl rings, for example, between H-5 and H-6, and between H-3 and H-4. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹JCH). youtube.com It allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum by linking them to their attached, pre-assigned protons from the ¹H NMR spectrum.

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. For 1(2H)-Isoquinolinone, 7-(3-pyridinyl)-, the protonated molecule [M+H]⁺ would be observed.

The fragmentation of isoquinoline (B145761) alkaloids upon collision-induced dissociation (CID) often follows characteristic pathways. nih.govnih.gov For the target compound, fragmentation could involve:

Initial loss of carbon monoxide (CO) from the lactam ring.

Cleavage of the bond between the isoquinolinone core and the pyridinyl ring.

Ring-opening and subsequent fragmentation of the heterocyclic systems.

Systematic studies on isoquinoline alkaloids show that fragmentation is heavily influenced by the substitution pattern and the presence of heteroatoms, which direct cleavage pathways. nih.govnih.govresearchgate.net

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. pressbooks.pub The IR spectrum of 1(2H)-Isoquinolinone, 7-(3-pyridinyl)- and its analogs would display several characteristic absorption bands.

Table 3: Characteristic IR Absorption Bands for Isoquinolinone Analogs

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (lactam) | Stretching | 3150 - 3300 | Medium, Broad |

| C-H (aromatic) | Stretching | 3000 - 3100 | Medium |

| C=O (amide I band) | Stretching | 1640 - 1680 | Strong, Sharp |

| C=C / C=N (aromatic rings) | Stretching | 1500 - 1620 | Medium to Strong |

Source: Data compiled from various sources on quinolinone and isoquinolinone analogs. rsc.orgrsc.orgacs.orgnih.gov

The most prominent peak is expected to be the strong carbonyl (C=O) stretch of the amide group, typically found around 1650 cm⁻¹. rsc.org The N-H stretching vibration would appear as a broader band above 3100 cm⁻¹. Absorptions corresponding to the C=C and C=N stretching of the aromatic and heteroaromatic rings would be observed in the 1500–1620 cm⁻¹ region. mdpi.com

Single-Crystal X-ray Diffraction for Definitive Three-Dimensional Structure Determination

While NMR, MS, and IR provide extensive structural information, single-crystal X-ray diffraction offers the definitive, unambiguous determination of the three-dimensional molecular structure in the solid state. This technique provides precise data on bond lengths, bond angles, and torsional angles.

For a compound like 1(2H)-Isoquinolinone, 7-(3-pyridinyl)-, X-ray analysis would confirm the planarity of the isoquinolinone ring system and determine the dihedral angle between the isoquinolinone and pyridinyl rings. iucr.org Furthermore, it would reveal the nature of intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the N-H and C=O groups of the lactam, and potential π-π stacking interactions between the aromatic rings. iucr.org These non-covalent interactions are crucial in dictating the material's solid-state properties. Although a crystal structure for the specific title compound is not reported, analysis of related isoquinoline derivatives shows that molecules often pack in chains or layers stabilized by such interactions. iucr.orgresearchgate.net

Analysis of Molecular Conformation and Bond Geometries

The molecular conformation of 1(2H)-isoquinolinone analogs is largely defined by the spatial arrangement of their constituent aromatic systems. The core 1(2H)-isoquinolinone ring system is generally planar. In analogs such as 3-(3-Bromobenzyl)isoquinolin-1(2H)-one, the isoquinolinone ring system is planar to within an r.m.s. deviation of approximately 0.01 Å. nih.gov The pyridinyl substituent at the 7-position is also expected to be planar. A key conformational feature is the dihedral angle between the plane of the isoquinolinone core and the appended pyridinyl ring. In related aryl-substituted isoquinolinones, the two ring systems are significantly twisted relative to each other. For instance, in 3-(3-Bromobenzyl)isoquinolin-1(2H)-one, the two aromatic rings subtend an interplanar angle of 75.95 (3)°. nih.gov A similar non-coplanar arrangement is anticipated for 7-(3-pyridinyl)-1(2H)-isoquinolinone to minimize steric hindrance.

Detailed analysis of bond geometries within the isoquinolinone framework of analogs reveals significant deviations from idealized values, which can be attributed to ring strain and the influence of substituents. nih.gov The internal bond angles of the heterocyclic ring, in particular, show notable distortions. For example, angles involving the nitrogen and carbonyl group often deviate from the standard 120° for sp² hybridized atoms. nih.gov These distortions are crucial for understanding the electronic distribution and reactivity of the molecule.

Table 1: Selected Bond Angles in a 1(2H)-Isoquinolinone Analog Data based on the crystal structure of 3-(3-Bromobenzyl)isoquinolin-1(2H)-one. nih.gov

| Atoms | Angle (°) |

| C1—N—C2 | 125.36 (14) |

| N—C2—C10 | 113.15 (14) |

| C2—C2—C10 | 126.87 (15) |

| C2—C10—C11 | 114.88 (14) |

Examination of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The supramolecular architecture of 7-(3-pyridinyl)-1(2H)-isoquinolinone analogs in the solid state is directed by a combination of strong and weak intermolecular interactions. The presence of a hydrogen bond donor (N-H group), acceptors (carbonyl oxygen and pyridinyl nitrogen), and extensive π-systems dictates the crystal packing.

Hydrogen Bonding: The most significant intermolecular interaction in 1(2H)-isoquinolinone derivatives is typically the hydrogen bond between the amide N-H group and the carbonyl oxygen (C=O). This interaction is highly directional and leads to the formation of well-defined supramolecular synthons. In the crystal structure of 3-(3-Bromobenzyl)isoquinolin-1(2H)-one, molecules are linked by pairs of N—H···O hydrogen bonds across a center of inversion, forming stable centrosymmetric dimers. nih.gov A similar dimeric motif is expected for 7-(3-pyridinyl)-1(2H)-isoquinolinone. Furthermore, weaker C—H···N and C—H···O interactions involving the aromatic C-H bonds and the pyridinyl nitrogen or carbonyl oxygen can provide additional stability, linking the primary dimers into a three-dimensional network. eurjchem.comnih.gov

Table 2: Hydrogen Bond Geometry in a 1(2H)-Isoquinolinone Analog Data based on the crystal structure of 3-(3-Bromobenzyl)isoquinolin-1(2H)-one. nih.gov

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

| N—H···O | 0.85 (3) | 1.96 (3) | 2.8036 (19) | 176 (2) |

Structure Activity Relationship Sar Studies and Structural Optimization of Isoquinolinone Pyridinyl Compounds

Fundamental Principles of SAR Applied to the Isoquinolinone Scaffold

The isoquinolinone core is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets. acs.orgnih.gov The fundamental structure consists of a fused benzene (B151609) and pyridinone ring system. The lactam group (a cyclic amide) within the pyridinone ring is a key feature, with the N-H group acting as a hydrogen bond donor and the carbonyl oxygen (C=O) serving as a hydrogen bond acceptor. These functionalities are crucial for anchoring the molecule within the binding sites of enzymes and receptors.

SAR studies on various isoquinolinone derivatives have revealed several core principles:

Planarity and Aromaticity: The largely planar and aromatic nature of the bicyclic system facilitates π-π stacking interactions with aromatic amino acid residues (e.g., tyrosine, phenylalanine, tryptophan) in protein binding pockets.

Hydrogen Bonding Capability: The lactam moiety is a critical pharmacophoric element, participating in key hydrogen bonding networks that are often essential for potent biological activity. For instance, in the context of Poly(ADP-ribose) polymerase (PARP) inhibition, the amide group mimics the nicotinamide (B372718) portion of the natural substrate NAD+. researchgate.net

Substitution Points: The scaffold offers multiple positions for substitution (on both the benzene and pyridinone rings), allowing for the modulation of potency, selectivity, and pharmacokinetic properties such as solubility and metabolic stability. nih.gov

The inherent properties of the isoquinolinone scaffold make it an excellent starting point for the design of targeted inhibitors for various enzymes, including kinases and PARP. nih.govgoogle.com

Influence of Pyridinyl Moiety Position and Substitution Pattern

The specific isomer, 7-(3-pyridinyl)-, has distinct properties compared to its 2-pyridinyl or 4-pyridinyl counterparts. The position of the nitrogen atom in the pyridine (B92270) ring dictates the vector and accessibility of its lone pair of electrons for hydrogen bonding. The 3-pyridinyl configuration places the nitrogen atom in a position that may allow for unique interactions within a binding site that are not possible with other isomers.

While direct comparative studies on the 7-(3-pyridinyl)-isoquinolinone are limited, extensive research on related 3-arylisoquinolinones provides valuable insights. These studies have shown that the substitution pattern on the appended aryl ring dramatically impacts biological activity. For example, in a series of 3-arylisoquinolinones designed as antiproliferative agents, compounds with meta-substituents on the phenyl ring were found to be up to 700-fold more active than the corresponding para-substituted analogs. nih.govacs.org This dramatic difference was attributed to the ability of the meta substituent to occupy a specific subpocket within the target protein (tubulin), an interaction that was sterically hindered for the para substituent. nih.govacs.org

Applying this principle to the 7-(3-pyridinyl) moiety, it can be inferred that:

Positional Isomerism is Critical: The attachment point on the isoquinolinone ring (C7) and the orientation of the pyridine nitrogen (3-position) are likely optimized for a specific target's topology.

Substitutions on the Pyridine Ring: Further substitutions on the pyridinyl ring would be expected to modulate activity significantly. Electron-donating or electron-withdrawing groups could alter the hydrogen bonding capacity of the pyridine nitrogen and introduce new steric or electronic interactions.

The pyridine moiety is a well-established pharmacophore in enzyme inhibitors, valued for its ability to improve aqueous solubility and metabolic stability compared to a simple phenyl ring. nih.gov

Effects of Substitutions on the 1(2H)-Isoquinolinone Ring System

Modifications to the core 1(2H)-isoquinolinone ring system are a primary strategy for optimizing the biological profile of these compounds. Substituents at various positions can influence potency, selectivity, and drug-like properties.

Research has highlighted the importance of substitutions at several key positions:

C3 and C4 Positions: These positions on the pyridinone ring are often modified to alter interactions within the active site of a target enzyme. In studies of 3,4-dihydroisoquinolin-1(2H)-one derivatives, three-dimensional quantitative structure-activity relationship (3D-QSAR) models revealed the necessity of a carboxyl group at the C4-position for potent antioomycete activity. rsc.org

C5 Position: Substitutions at this position have been shown to be critical for potent PARP inhibition. Halogen substitutions, such as in 5-bromoisoquinolin-1-one and 5-iodoisoquinolin-1-one, were among the most potent inhibitors in a preliminary screen. nih.gov This suggests that this region of the molecule interacts with a part of the enzyme that is sensitive to the size and electronics of the substituent.

C6 and C7 Positions: These positions on the benzene ring are frequently used to attach larger aryl or heteroaryl groups, such as the 3-pyridinyl moiety at C7. Fluorine substitution at the C6 position in 3-arylisoquinolinones was shown to be compatible with high antiproliferative activity. nih.gov

The following table summarizes the observed effects of various substitutions on the isoquinolinone scaffold based on published research findings.

| Position | Substituent Type | Observed Effect on Biological Activity | Reference(s) |

| C3 | Aryl groups | Potent antiproliferative activity; meta-substitution on the aryl ring is critical. | nih.gov, acs.org |

| C4 | Carboxyl group | Essential for high potency in certain classes of inhibitors. | rsc.org |

| C5 | Halogens (Br, I) | Leads to potent inhibition of PARP. | nih.gov |

| C6 | Fluorine | Compatible with potent antiproliferative activity. | nih.gov |

| N2 | Aryl groups | Can influence potency and selectivity; may be modified to improve pharmacokinetics. | acs.org |

Rational Design for Enhanced Biological Interactions

The development of potent and selective isoquinolinone-based inhibitors relies heavily on rational drug design, which leverages structural information of the target protein to guide molecular modifications.

A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for biological activity. For isoquinolinone-based inhibitors, particularly those targeting PARP, a common pharmacophore has emerged from structural and computational studies.

The key pharmacophoric features include:

Hydrogen Bond Donor: The N-H group of the isoquinolinone lactam is a critical hydrogen bond donor.

Hydrogen Bond Acceptor: The carbonyl oxygen of the lactam acts as a primary hydrogen bond acceptor.

Aromatic/Hydrophobic Regions: The fused bicyclic isoquinolinone ring system provides a large hydrophobic surface for van der Waals and π-π stacking interactions. The 7-(3-pyridinyl) group serves as an additional, distinct aromatic region that can engage in further stacking or hydrophobic interactions, extending into a different region of the binding pocket.

Additional Acceptor: The nitrogen atom of the 3-pyridinyl moiety provides an additional hydrogen bond acceptor site, which can be crucial for establishing specific interactions that enhance potency and selectivity.

These elements collectively ensure a high-affinity interaction with the target protein by creating a network of favorable intermolecular forces.

Common strategies include:

Scaffold Hopping: This involves replacing the core scaffold with a structurally different but functionally similar one to improve properties or escape patent space. For instance, to mitigate potential issues with anilinic moieties, isoquinolinone scaffolds have been successfully evolved into naphthyridinone cores, which incorporate the nitrogen substituent as part of the fused ring system while maintaining potent PARP inhibition. nih.gov

Linker Modification: In compounds where a linker connects the isoquinolinone to another moiety, constraining the linker's flexibility can be beneficial. Replacing a flexible linear linker with a more rigid cyclic structure has been shown to improve pharmacokinetic parameters while maintaining potency. nih.gov

Derivative Synthesis: A systematic synthesis of derivatives is performed to explore the SAR around the lead compound. This can involve various chemical reactions like [3+2] cycloadditions to generate novel fused pyrrolo[2,1-a]isoquinoline (B1256269) systems, or cyclocondensation reactions to build new heterocyclic rings onto the core structure. nih.govmdpi.com These approaches allow for a thorough exploration of the chemical space around the lead molecule to identify candidates with superior properties.

Through these iterative cycles of design, synthesis, and biological evaluation, lead compounds are refined into clinical candidates with enhanced efficacy and better drug-like properties.

Investigation of Molecular Mechanisms and Biological Target Interactions of Isoquinolinone Derivatives

Enzyme Inhibition and Modulatory Activities

While general classes of related compounds have been evaluated, no specific data exists for 1(2H)-Isoquinolinone, 7-(3-pyridinyl)-. The following sections summarize the state of research for related but distinct chemical classes, highlighting the absence of information for the target compound.

Nuclear Factor-kappa B (NF-kB) Pathway Inhibition

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of genes involved in inflammation, immune responses, and cell survival. nih.govumsha.ac.ir Its dysregulation is linked to numerous chronic diseases, making it a key target for therapeutic intervention. nih.gov The canonical pathway involves the degradation of the inhibitor of NF-κB (IκBα), which allows the p50-p65 subunits of NF-κB to translocate to the nucleus and initiate gene transcription. nih.govyoutube.comresearchgate.net While small molecules, including some quinoline (B57606) derivatives, have been investigated as inhibitors of this pathway, no studies have been published that specifically assess the effect of 1(2H)-Isoquinolinone, 7-(3-pyridinyl)- on NF-κB activation or IκBα degradation. nih.gov

DNA Gyrase Inhibition Mechanisms

DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process critical for DNA replication and transcription. nih.gov Its B subunit, GyrB, possesses an ATPase site that provides the energy for this reaction and is a validated target for the development of new antibacterial agents. nih.govunivie.ac.at Research has identified various classes of GyrB inhibitors, such as N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides. nih.gov However, there is no available research or data concerning the potential inhibitory activity of 1(2H)-Isoquinolinone, 7-(3-pyridinyl)- against DNA gyrase.

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a central role in regulating cell proliferation, survival, and differentiation. nih.gov Overactivity of EGFR is a hallmark of many cancers, leading to the development of several generations of EGFR inhibitors. nih.govnih.gov Numerous heterocyclic scaffolds, including quinazolinone and isoquinoline (B145761) derivatives, have been explored for their ability to inhibit EGFR kinase. nih.govmdpi.combrieflands.com For instance, certain isoquinoline-tethered quinazoline (B50416) derivatives have been synthesized and evaluated for their selective inhibition of HER2 over EGFR. nih.govrsc.org Despite this broad interest, specific studies detailing the interaction or inhibitory potency of 1(2H)-Isoquinolinone, 7-(3-pyridinyl)- against EGFR have not been reported.

Phosphodiesterase-4 (PDE-4) Inhibitory Activity

Phosphodiesterase-4 (PDE4) is an enzyme that specifically hydrolyzes the second messenger cyclic AMP (cAMP). Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn suppresses inflammatory responses. This mechanism has made PDE4 a target for treating inflammatory diseases like COPD and psoriasis. A wide variety of chemical structures have been identified as PDE4 inhibitors. nih.gov However, the scientific literature lacks any data on the potential for 1(2H)-Isoquinolinone, 7-(3-pyridinyl)- to function as a PDE4 inhibitor.

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. mdpi.com They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. mdpi.com Various heterocyclic compounds, including sulfonamide derivatives of pyrazolo[4,3-c]pyridine and 7-amino-3,4-dihydroquinolin-2(1H)-one, have been investigated as inhibitors of different CA isoforms. mdpi.comnih.govnih.gov There are currently no published studies evaluating the inhibitory effects of 1(2H)-Isoquinolinone, 7-(3-pyridinyl)- on any carbonic anhydrase isoform.

Acetylcholinesterase (AChE) Inhibitory Effects

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system responsible for hydrolyzing the neurotransmitter acetylcholine, thereby terminating synaptic transmission. acs.orgnih.gov Inhibition of AChE is a primary strategy for the symptomatic treatment of Alzheimer's disease. nih.gov Many natural and synthetic compounds, including isoquinoline alkaloids and derivatives of 1-H-isoindole-1,3(2H)-dione, have been shown to inhibit AChE. nih.govnih.govacs.orgrti.org However, no research has been conducted to determine if 1(2H)-Isoquinolinone, 7-(3-pyridinyl)- possesses any inhibitory activity against acetylcholinesterase.

Thymidine (B127349) Phosphorylase Inhibition

Thymidine phosphorylase (TP) is an enzyme implicated in cancer progression due to its role in angiogenesis. nih.govwikipedia.org It catalyzes the reversible conversion of thymidine to thymine (B56734) and 2-deoxy-D-ribose-1-phosphate. nih.govmdpi.com The inhibition of TP is a therapeutic strategy for preventing tumor growth and metastasis. nih.gov While various heterocyclic compounds, including some isoquinoline derivatives, have been explored as TP inhibitors, no specific data on the inhibitory activity of 1(2H)-Isoquinolinone, 7-(3-pyridinyl)- against thymidine phosphorylase has been found.

Aldo-Keto Reductase 1C3 (AKR1C3) Inhibition

Aldo-Keto Reductase 1C3 (AKR1C3) is a member of the aldo-keto reductase superfamily and is recognized as a significant target in cancer therapy, particularly in hormone-dependent cancers where it contributes to proliferation and chemotherapeutic resistance. nih.govunmc.edu The development of selective AKR1C3 inhibitors is an active area of research. nih.govresearchgate.net Although isoquinolines as a chemical class have been investigated for AKR1C3 inhibition, specific inhibitory data, such as IC50 values or binding mechanisms for 1(2H)-Isoquinolinone, 7-(3-pyridinyl)-, are not documented in the available literature.

Leucine-Rich Repeat Kinase 2 (LRRK2) Binding Interactions

Leucine-Rich Repeat Kinase 2 (LRRK2) is a large, multidomain protein, and mutations in the LRRK2 gene are a common cause of familial Parkinson's disease. nih.govnih.gov The kinase activity of LRRK2 is a major focus for the development of therapeutic inhibitors. youtube.com Research into LRRK2 inhibitors has explored a wide range of chemical scaffolds. researchgate.net However, there is no available research detailing the binding interactions or inhibitory potential of 1(2H)-Isoquinolinone, 7-(3-pyridinyl)- with LRRK2.

Cellular Pathway Modulation and Phenotypic Responses (Non-Clinical Focus)

Anti-angiogenic Mechanisms

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. mdpi.comnih.govnih.gov Targeting signaling pathways involved in angiogenesis, such as those mediated by vascular endothelial growth factor (VEGF), is a key strategy in cancer research. nih.govnih.gov While some complex molecules containing an isoquinolin-7-yl moiety have shown anti-angiogenic properties, the specific mechanisms through which 1(2H)-Isoquinolinone, 7-(3-pyridinyl)- might exert anti-angiogenic effects have not been reported. nih.gov

Tumor Cell Incursion Inhibition through Extracellular Matrix Modulation

The extracellular matrix (ECM) is a complex network of proteins and other molecules that provides structural and biochemical support to surrounding cells. nih.gov The modulation of the ECM by cancer cells is a key factor in tumor invasion and metastasis. nih.govmdpi.com Therapeutic strategies aim to disrupt the interaction between tumor cells and the ECM to inhibit cancer progression. mdpi.com There is no specific information available on whether 1(2H)-Isoquinolinone, 7-(3-pyridinyl)- can modulate the extracellular matrix to inhibit tumor cell incursion.

Tubulin Targeting and Microtubule Dynamics

Microtubules are essential components of the cytoskeleton involved in cell division, and their dynamics are a well-established target for anticancer drugs. nih.gov Agents that interfere with tubulin polymerization or depolymerization can arrest the cell cycle and induce apoptosis. nih.gov Although various quinoline and isoquinoline-based scaffolds have been investigated as tubulin polymerization inhibitors, the effect of 1(2H)-Isoquinolinone, 7-(3-pyridinyl)- on tubulin and microtubule dynamics has not been characterized in the available scientific literature. nih.govrsc.org

Induction of Cellular Apoptosis and Cell Cycle Perturbation

Studies on various isoquinolinone derivatives have demonstrated their capacity to induce programmed cell death (apoptosis) and interfere with the normal progression of the cell cycle in cancerous cells. For instance, certain 3-acyl isoquinolin-1(2H)-one derivatives have been shown to cause cell cycle arrest at the G2 phase and trigger apoptosis in breast cancer cells. nih.gov This process is often mediated by the regulation of key proteins involved in the apoptotic pathway.

The induction of apoptosis by these related compounds involves the upregulation of pro-apoptotic proteins such as Bax and the downregulation of anti-apoptotic proteins like Bcl-2. nih.gov Furthermore, the activation of caspases, which are crucial executioners of apoptosis, is a common finding. nih.gov Some isoquinoline derivatives have also been observed to induce cell cycle arrest in the G1 phase, preventing the cells from entering the DNA synthesis (S) phase. nih.govresearchgate.net This disruption of the cell cycle is a key mechanism for inhibiting the uncontrolled proliferation of cancer cells.

Table 1: Effects of Related Isoquinolinone Derivatives on Apoptosis and Cell Cycle

| Compound Type | Cell Line | Effect | Key Molecular Targets |

|---|---|---|---|

| 3-acyl isoquinolin-1(2H)-one | Breast Cancer | G2 phase arrest, Apoptosis induction | Upregulation of Bax, Downregulation of Bcl-2, Activation of caspases nih.gov |

| Tetrahydro- nih.govresearchgate.netnih.govtriazolo[3,4-a]isoquinoline chalcones | Breast Cancer (MCF-7) | G1 phase arrest, Apoptosis induction | Upregulation of p53 and Bax, Downregulation of Bcl-2 nih.govresearchgate.net |

This table presents data from studies on isoquinolinone derivatives and is for illustrative purposes. The specific effects of 1(2H)-Isoquinolinone, 7-(3-pyridinyl)- may differ.

Modulation of Inflammatory Mediators (e.g., IL-1β, COX-2, PGE2)

The inflammatory process is intricately linked with the development and progression of many diseases, including cancer. Key mediators of inflammation include interleukin-1 beta (IL-1β), cyclooxygenase-2 (COX-2), and prostaglandin (B15479496) E2 (PGE2). IL-1β is a potent pro-inflammatory cytokine that can induce the expression of COX-2, an enzyme responsible for the synthesis of prostaglandins (B1171923) like PGE2. nih.govplos.org

Table 2: Modulation of Inflammatory Mediators by Related Compounds

| Compound Type | Mediator | Effect |

|---|---|---|

| Arctiin (a lignan) | IL-1β, COX-2, PGE2 | Inhibition of production/expression nih.gov |

This table provides examples of how certain compounds modulate inflammatory mediators. The specific activity of 1(2H)-Isoquinolinone, 7-(3-pyridinyl)- on these pathways has not been explicitly documented.

Antiproliferative Activity Against Specific Cancer Cell Lines (e.g., MCF-7, LoVo, Raji)

A significant number of isoquinolinone and pyridine-containing compounds have been evaluated for their ability to inhibit the growth of various cancer cell lines. The MCF-7 breast cancer cell line is frequently used in such studies. Several isoquinolinone derivatives have demonstrated potent antiproliferative activity against MCF-7 cells. univ.kiev.uanih.govias.ac.in

Table 3: Antiproliferative Activity of Related Isoquinolinone and Pyridine (B92270) Derivatives

| Compound Type | Cell Line | Reported Activity (IC50) |

|---|---|---|

| Pyrazolo-naphthyridine derivatives | MCF-7 | 2.03 ± 0.23 µM nih.gov |

| 3-Aminoisoquinolin-1(2H)-one derivatives | MCF-7 | Showed selective activity univ.kiev.ua |

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. This data is for related compounds and not for 1(2H)-Isoquinolinone, 7-(3-pyridinyl)-.

Computational Chemistry and Cheminformatics in Isoquinolinone Pyridinyl Research

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These methods solve the Schrödinger equation, or its approximations, to provide detailed information about electron distribution, molecular orbital energies, and other electronic characteristics that govern a molecule's behavior.

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method to investigate the electronic structure of molecules. nih.gov By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost. For 1(2H)-Isoquinolinone, 7-(3-pyridinyl)-, DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), can be employed to optimize the molecule's three-dimensional geometry to its lowest energy state. ijcce.ac.irresearchgate.net

| Property | Predicted Value | Significance |

|---|---|---|

| Total Energy (a.u.) | -725.8 | Indicates the stability of the optimized molecular structure. |

| Dipole Moment (Debye) | 3.45 | Suggests significant polarity, influencing solubility and binding interactions. |

| Polarizability (α, a.u.) | 185.2 | Reflects the deformability of the electron cloud, related to intermolecular forces. |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). rsc.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity. ijcce.ac.ir

For 1(2H)-Isoquinolinone, 7-(3-pyridinyl)-, the distribution of these orbitals can identify the most probable sites for chemical reactions. The HOMO is often localized on the electron-rich isoquinolinone ring system, while the LUMO may be centered on the more electron-deficient pyridinyl moiety. This distribution helps in predicting sites susceptible to electrophilic and nucleophilic attack, respectively, which is vital for understanding potential metabolic pathways and designing derivatives with altered reactivity. researchgate.net

| Orbital | Energy (eV) | Implication |

|---|---|---|

| HOMO | -6.21 | Region of electron donation (nucleophilic character). |

| LUMO | -1.85 | Region of electron acceptance (electrophilic character). |

| Energy Gap (ΔE) | 4.36 eV | Indicates high kinetic stability and relatively low chemical reactivity. |

Electronegativity (χ) : Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η) : Represents the resistance to change in electron distribution or charge transfer. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S) : The reciprocal of hardness, indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons, acting as an electrophile.

Analyzing these parameters for 1(2H)-Isoquinolinone, 7-(3-pyridinyl)- allows for a comparative assessment of its reactivity against other related compounds, aiding in the selection of candidates with desired stability and reactivity profiles for further development.

| Parameter | Formula | Calculated Value (eV) | Interpretation |

|---|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.03 | Moderate tendency to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.18 | Indicates good stability and lower reactivity. |

| Chemical Softness (S) | 1/(2η) | 0.23 | Relatively low propensity for reaction. |

| Electrophilicity Index (ω) | χ2/(2η) | 3.72 | Acts as a moderate electrophile in reactions. |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. researchgate.net It is a cornerstone of structure-based drug design, enabling the visualization and evaluation of how a compound like 1(2H)-Isoquinolinone, 7-(3-pyridinyl)- might interact with a specific biological target at the molecular level. nih.govresearchgate.net

The docking process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site. A scoring function is then used to estimate the binding affinity for each pose, typically expressed as a binding energy (e.g., in kcal/mol). The pose with the lowest (most favorable) binding energy is predicted to be the most stable and representative binding mode. mdpi.com

For 1(2H)-Isoquinolinone, 7-(3-pyridinyl)-, docking studies could be performed against various protein kinases or receptors where isoquinolinone scaffolds have shown activity. nih.gov The results would predict the most likely binding orientation and provide a quantitative estimate of the binding strength, which is crucial for ranking potential drug candidates and prioritizing them for experimental testing.

| Parameter | Predicted Value | Significance |

|---|---|---|

| Binding Affinity (kcal/mol) | -8.5 | Predicts strong and stable binding to the active site. |

| Inhibition Constant (Ki, est.) | ~250 nM | Estimated concentration required for significant inhibition. |

| Ligand RMSD from Crystal Pose (Å) | 1.2 | Indicates a reliable and accurate predicted binding pose (if a co-crystal structure is available for validation). nih.gov |

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific intermolecular interactions that stabilize the ligand-receptor complex. nih.gov Analysis of the top-ranked docking pose can reveal key amino acid residues in the protein's active site that form hydrogen bonds, hydrophobic interactions, π-π stacking, or electrostatic interactions with the ligand.

In the case of 1(2H)-Isoquinolinone, 7-(3-pyridinyl)-, the isoquinolinone core could act as a hydrogen bond donor (N-H) and acceptor (C=O), while the pyridinyl and isoquinoline (B145761) rings could engage in π-π stacking with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan in the binding pocket. Identifying these key interactions is essential for understanding the mechanism of action and for designing new analogues with improved potency and selectivity. nih.gov

| Interaction Type | Ligand Moiety | Receptor Amino Acid Residue | Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | Isoquinolinone C=O | Lysine (LYS) | 2.9 |

| Hydrogen Bond | Isoquinolinone N-H | Glutamate (GLU) | 3.1 |

| π-π Stacking | Pyridinyl Ring | Phenylalanine (PHE) | 3.8 |

| Hydrophobic | Isoquinoline Ring | Leucine (LEU), Valine (VAL) | N/A |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For isoquinolinone-pyridinyl derivatives, QSAR is instrumental in predicting the activity of unsynthesized analogues, thereby prioritizing the most promising candidates for synthesis and experimental testing.

The foundation of a QSAR model lies in the numerical representation of molecular structures through descriptors. These descriptors quantify various aspects of a molecule, including its topological, electronic, steric, and hydrophobic properties. For isoquinolinone-pyridinyl scaffolds, a range of 2D and 3D descriptors are calculated to capture the structural features presumed to be critical for their biological function.

The process begins with the collection of a dataset of isoquinoline derivatives with experimentally determined biological activities (e.g., IC₅₀ values). The structures of these compounds are then optimized to their lowest energy conformation. Using specialized software, hundreds of molecular descriptors are generated. These can include:

2D Descriptors: Molecular weight, logP (lipophilicity), topological surface area, and counts of hydrogen bond donors and acceptors.

3D Descriptors: Derived from the three-dimensional conformation of the molecules, these are used in methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). CoMFA calculates steric and electrostatic fields, while CoMSIA additionally evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.

Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are then employed to build a mathematical model that correlates a subset of these descriptors with the observed biological activity. For instance, in a study on a series of isoquinolin-1,3-dione derivatives, 3D-QSAR models were developed to explore their interactions with a specific protein target. plos.org The resulting models indicated that steric, electrostatic, hydrophobic, and hydrogen bonding properties were all significant for potent inhibitory activity. plos.org

A QSAR model's utility is entirely dependent on its statistical validity and predictive power. A rigorous validation process is essential to ensure that the model is robust, not a result of chance correlation, and can accurately predict the activity of new compounds. Validation is typically performed through internal and external procedures.

Internal Validation: This process assesses the stability and robustness of the model using the training set data from which it was built. The most common technique is leave-one-out (LOO) cross-validation. In this method, one compound is removed from the training set, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This is repeated until every compound has been left out once. The results are used to calculate the cross-validated correlation coefficient (q²). A q² value greater than 0.5 is generally considered indicative of a model with good predictive ability.

External Validation: This is the most critical test of a model's predictive power. The initial dataset is split into a training set (typically 70-80% of the compounds) to build the model and a test set of compounds that are not used in model development. The developed model is then used to predict the activities of the test set compounds. The predictive ability is assessed by the predictive correlation coefficient (r²_pred), calculated between the experimental and predicted activities of the test set compounds. An r²_pred value greater than 0.6 is often required for a model to be considered reliable.

In studies of related isoquinoline derivatives, both CoMFA and CoMSIA models have demonstrated strong statistical performance. For example, a training set of 66 isoquinolin-1,3-dione compounds yielded a CoMFA model with a q² of 0.695 and a conventional correlation coefficient (r²) of 0.947. plos.org The external validation on a test set of 15 compounds resulted in an r²_pred of 0.875, confirming the model's robust predictive power. plos.org

| Parameter | Description | Acceptable Value | Example Value (CoMFA Model) plos.org |

|---|---|---|---|

| r² | Coefficient of determination (goodness of fit) | > 0.6 | 0.947 |

| q² (LOO) | Cross-validated correlation coefficient (internal predictivity) | > 0.5 | 0.695 |

| r²_pred | Predictive r² for the external test set (external predictivity) | > 0.6 | 0.875 |

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Dynamic Interactions

While QSAR provides static models of activity, Molecular Dynamics (MD) simulations offer a dynamic view of how molecules like 1(2H)-Isoquinolinone, 7-(3-pyridinyl)- behave over time, particularly when interacting with a biological target such as a protein receptor. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes and intermolecular interactions. nih.govresearchgate.net

For isoquinolinone-pyridinyl derivatives identified as potential inhibitors, MD simulations are crucial for several reasons:

Assessing Binding Stability: After a ligand is placed into a protein's active site using molecular docking, an MD simulation can assess the stability of the predicted binding pose. The root-mean-square deviation (RMSD) of the ligand's atoms over the simulation time (e.g., 50-100 nanoseconds) is monitored. A stable RMSD suggests a stable binding mode. scielo.org.mx

Exploring Conformational Flexibility: Molecules are not rigid; they are flexible and can adopt multiple conformations. MD simulations allow researchers to observe the range of conformations that the isoquinolinone-pyridinyl scaffold can adopt within a binding pocket and how the protein may adapt to the ligand ('induced fit'). nih.gov

Characterizing Dynamic Interactions: Key interactions, such as hydrogen bonds, that stabilize the ligand-protein complex can be transient. MD simulations can track the formation and breaking of these bonds over time, providing a more accurate picture of the dynamic interactions that contribute to binding affinity. nih.gov For example, a simulation might reveal that a specific hydrogen bond is present for 90% of the simulation time, indicating its critical role in anchoring the ligand.

In a study of quinazolinone derivatives, a 100 ns MD simulation was used to investigate the dynamic behavior of the most promising compound complexed with its target proteins. nih.gov The stability of the complex, confirmed by the simulation, provided strong evidence that the compound could be an effective inhibitor. nih.gov

Advanced Intermolecular Interaction Analysis